Pardoprunox dihydrochloride
Description
Contextualization of Dopaminergic and Serotonergic Modulators in Neuropharmacology
The intricate workings of the central nervous system are largely governed by the precise balance and interaction of various neurotransmitters. Among the most crucial of these are dopamine (B1211576) and serotonin (B10506). numberanalytics.com Dopaminergic pathways are fundamental in regulating motor control, motivation, and reward processing. numberanalytics.comfrontiersin.org Dysregulation within this system is a known factor in neurological conditions like Parkinson's disease and schizophrenia. numberanalytics.com Similarly, the serotonergic system plays a pivotal role in modulating mood, sleep, and appetite, with its disruption implicated in disorders such as depression and anxiety. numberanalytics.com
The interplay between these two systems is a critical area of neuropharmacological research. nih.govnih.gov Serotonin can modulate dopamine release, and vice versa, creating a complex regulatory network. nih.gov This interaction has led to the development of therapeutic agents that target both systems, aiming to achieve a more comprehensive and nuanced treatment approach for various neurological and psychiatric disorders. nih.gov
Rationale for Investigating Multitarget Ligands in Neurological Research
The traditional "one-target, one-drug" paradigm has seen success in treating many diseases. However, for complex neurological disorders with multifaceted pathologies, this approach often falls short. acs.orgnih.gov Conditions like Alzheimer's and Parkinson's disease involve multiple interacting pathways, making it unlikely that a single-target drug can effectively address the full spectrum of symptoms. acs.orgnih.gov
This has given rise to the development of multitarget-directed ligands (MTDLs) – single chemical entities designed to interact with multiple biological targets simultaneously. acs.orgnih.gov The rationale behind this strategy is to create a more effective treatment by modulating several key points within the disease network. nih.gov This approach can potentially lead to improved efficacy and a better side-effect profile compared to administering a combination of single-target drugs. nih.gov
Historical Development and Academic Research Trajectory of Pardoprunox (B1678466) Dihydrochloride (B599025)
Pardoprunox, also known by its code name SLV-308, was developed by Solvay Pharmaceuticals. wikipedia.org It emerged from research efforts aimed at creating a novel treatment for Parkinson's disease. wikipedia.orgnih.gov The development of Pardoprunox was driven by the need for a therapy that could effectively manage the motor symptoms of Parkinson's disease while potentially mitigating the common side effects associated with traditional dopamine agonists, such as dyskinesia. wikipedia.orgnih.gov
The research trajectory of Pardoprunox saw it advance to Phase III clinical trials for Parkinson's disease. wikipedia.orgpatsnap.com It was also investigated for its potential in treating depression and anxiety, although these lines of investigation were later discontinued. wikipedia.org Despite its eventual discontinuation for clinical use, Pardoprunox remains a significant compound in academic research due to its unique pharmacological properties. wikipedia.orgresearchgate.net
Unique Pharmacological Profile and Research Implications of Pardoprunox Dihydrochloride
This compound possesses a distinct and complex pharmacological profile. It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. nih.govdrugbank.commedchemexpress.com This dual action is of particular interest to researchers. The partial agonism at D2 and D3 receptors allows it to modulate dopaminergic activity, providing a therapeutic effect without overstimulating the system, which is thought to reduce the risk of certain side effects. wikipedia.orgnih.gov
Simultaneously, its full agonism at 5-HT1A receptors offers the potential to address non-motor symptoms of Parkinson's disease and may contribute to a lower incidence of dyskinesia. nih.govresearchgate.net This unique combination of activities makes Pardoprunox a valuable tool for studying the intricate relationship between the dopaminergic and serotonergic systems and their collective role in neurological function and dysfunction. researchgate.net
Detailed Research Findings
In-depth preclinical studies have elucidated the specific interactions of Pardoprunox with its target receptors.
Receptor Binding Affinity
The following table summarizes the binding affinities of Pardoprunox for various receptors, expressed as pKi values. A higher pKi value indicates a stronger binding affinity.
| Receptor | pKi Value | Reference |
| Dopamine D₃ | 8.6 | wikipedia.org |
| Serotonin 5-HT₁ₐ | 8.5 | wikipedia.org |
| Dopamine D₂ | 8.1 | wikipedia.org |
| Dopamine D₄ | 7.8 | wikipedia.org |
| α₁-Adrenergic | 7.8 | wikipedia.org |
| α₂-Adrenergic | 7.4 | wikipedia.org |
| Serotonin 5-HT₇ | 7.2 | wikipedia.org |
Functional Activity
Pardoprunox exhibits different levels of intrinsic activity at its primary targets, which is a measure of its ability to activate the receptor after binding.
| Receptor | Intrinsic Activity (IA) | Functional Profile | Reference |
| Serotonin 5-HT₁ₐ | 100% | Full Agonist | wikipedia.orgmedchemexpress.com |
| Dopamine D₃ | 67% | Partial Agonist | wikipedia.orgmedchemexpress.com |
| Dopamine D₂ | 50% | Partial Agonist | wikipedia.orgmedchemexpress.com |
Preclinical Efficacy
Preclinical studies in animal models of Parkinson's disease have demonstrated the potential therapeutic effects of Pardoprunox. In a rat model, Pardoprunox was shown to induce contralateral turning, a behavior indicative of a reduction in parkinsonian motor deficits. nih.gov Furthermore, in a primate model using MPTP-treated marmosets, Pardoprunox improved motor disability and increased locomotor activity. nih.govnih.gov These effects were reversible with a D2 antagonist, confirming the role of the dopamine system in its mechanism of action. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17Cl2N3O2 |
|---|---|
Molecular Weight |
306.19 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;;/h2-4H,5-8H2,1H3,(H,13,16);2*1H |
InChI Key |
CNAQZBYZZQBDCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Pardoprunox Dihydrochloride
Characterization of Dopamine (B1211576) Receptor Agonism
Pardoprunox (B1678466) exhibits a notable affinity for and activity at several dopamine receptor subtypes, acting as a partial agonist at D2 and D3 receptors and also interacting with D4 receptors. drugbank.comnih.gov This partial agonism means it can modulate dopamine-related signaling, acting as an activator in low-dopamine states and as a functional antagonist in high-dopamine states. ccjm.org
D2 Dopamine Receptor Partial Agonist Activity and Functional Efficacy
Pardoprunox demonstrates potent partial agonist activity at the D2 dopamine receptor. medchemexpress.com In vitro studies have shown that it has a high affinity for this receptor, with a reported pKi of 8.1. wikipedia.orgmedkoo.comsapphirebioscience.com The functional efficacy, or intrinsic activity (IA), of pardoprunox at the D2 receptor is approximately 50%. medchemexpress.comwikipedia.orgmedkoo.comsapphirebioscience.com This was demonstrated in studies measuring forskolin-stimulated cAMP accumulation, where pardoprunox produced a partial response compared to a full agonist. medchemexpress.commedchemexpress.com The pEC50 value, a measure of its potency, has been reported as 8.0. medchemexpress.commedchemexpress.com This partial agonism at D2 receptors is a key feature of its pharmacological profile. nih.gov
Interaction with D4 Dopamine Receptors
Pardoprunox also binds to the D4 dopamine receptor, although with a lower affinity compared to D2 and D3 receptors, with a reported pKi of 7.8. wikipedia.orgmedkoo.comsapphirebioscience.com While it binds to D4 receptors, its functional activity at this particular subtype is less characterized in comparison to its well-documented effects on D2 and D3 receptors. drugbank.comnih.gov
Comparative Analysis with Other Dopamine Receptor Ligands
When compared to other dopamine receptor ligands, pardoprunox's profile as a partial agonist at both D2 and D3 receptors is a distinguishing feature. nih.gov Unlike full dopamine agonists such as apomorphine, which robustly stimulate receptors, pardoprunox provides a more modulated response. nih.gov This dual D2/D3 partial agonism is thought to offer a balanced dopaminergic stimulation. In computational docking studies, pardoprunox showed a binding affinity of -6.9 kcal/mol to the D2/D3 receptor. innovareacademics.in In comparison, the D2-selective antagonist risperidone (B510) and the D2/D3-selective antagonist eticlopride (B1201500) bind to these receptors with different profiles. nih.gov The unique combination of partial agonism at D2 and D3 receptors differentiates pardoprunox from many other dopaminergic agents. mdpi.com
Receptor Binding and Functional Activity of Pardoprunox
| Receptor | Binding Affinity (pKi) | Functional Activity | Intrinsic Activity (IA) | Potency (pEC50) |
| D2 Dopamine Receptor | 8.1 wikipedia.orgmedkoo.comsapphirebioscience.com | Partial Agonist medchemexpress.comwikipedia.orgmedkoo.comsapphirebioscience.com | 50% medchemexpress.comwikipedia.orgmedkoo.comsapphirebioscience.com | 8.0 medchemexpress.commedchemexpress.com |
| D3 Dopamine Receptor | 8.6 wikipedia.orgmedkoo.comsapphirebioscience.com | Partial Agonist medchemexpress.comwikipedia.orgmedkoo.comsapphirebioscience.com | 67% medchemexpress.comwikipedia.orgmedkoo.comsapphirebioscience.com | 9.2 medchemexpress.commedchemexpress.com |
| D4 Dopamine Receptor | 7.8 wikipedia.orgmedkoo.comsapphirebioscience.com | Binds to receptor drugbank.comnih.gov | Not specified | Not specified |
| 5-HT1A Serotonin (B10506) Receptor | 8.5 wikipedia.orgmedkoo.comsapphirebioscience.com | Full Agonist wikipedia.orgmedkoo.comsapphirebioscience.com | 100% wikipedia.orgmedkoo.comsapphirebioscience.com | 6.3 medchemexpress.commedchemexpress.com |
Serotonin Receptor Agonism and Related Interactions
In addition to its effects on the dopamine system, pardoprunox is a potent agonist at the 5-HT1A serotonin receptor. drugbank.comnih.govnih.gov This interaction with the serotonin system is a critical component of its pharmacological profile.
5-HT1A Serotonin Receptor Full Agonist Activity
Pardoprunox acts as a full agonist at the 5-HT1A serotonin receptor. wikipedia.orgmedkoo.comsapphirebioscience.com It demonstrates high affinity for this receptor, with a reported pKi of 8.5. wikipedia.orgmedkoo.comsapphirebioscience.com In functional assays, it exhibits 100% intrinsic activity, confirming its status as a full agonist. wikipedia.orgmedkoo.comsapphirebioscience.com However, its potency at this receptor is lower compared to its activity at dopamine receptors, with a pEC50 of 6.3. medchemexpress.commedchemexpress.com In vivo electrophysiological studies have confirmed that pardoprunox is a potent full 5-HT1A receptor agonist, capable of completely suppressing the firing activity of serotonin neurons in the dorsal raphe nucleus. nih.gov This full agonism at 5-HT1A receptors, combined with its dopamine partial agonism, creates a unique dual-action mechanism. researchgate.net
Modulation of Other Serotonin Receptor Subtypes, e.g., 5-HT7 Receptors
Beyond its well-characterized effects on dopamine and 5-HT1A receptors, pardoprunox also demonstrates binding affinity for other serotonin receptor subtypes. Notably, it interacts with the 5-HT7 receptor, albeit with a lower affinity compared to its primary targets. medkoo.comwikipedia.orgsapphirebioscience.comwikiwand.com The binding affinity of pardoprunox for the 5-HT7 receptor has been quantified with a pKi value of 7.2. wikipedia.orgsapphirebioscience.comwikiwand.com
Adrenergic Receptor Interactions
Pardoprunox also interacts with the adrenergic system by binding to both alpha-1 and alpha-2 adrenergic receptor subtypes. medkoo.comwikipedia.orgsapphirebioscience.com
Pardoprunox displays binding affinity for the alpha-1 (α₁) adrenergic receptor. medkoo.comwikipedia.orgsapphirebioscience.com Research indicates a pKi value of 7.8 for this interaction. wikipedia.orgsapphirebioscience.comwikiwand.com Alpha-1 adrenergic receptors are Gq protein-coupled receptors that, upon activation, typically lead to the stimulation of phospholipase C. wikipedia.org
The compound also binds to the alpha-2 (α₂) adrenergic receptor, which is a Gi protein-coupled receptor that inhibits adenylyl cyclase. medkoo.comwikipedia.orgsapphirebioscience.comwikipedia.org The binding affinity of pardoprunox for the α₂-adrenergic receptor is characterized by a pKi of 7.4. wikipedia.orgsapphirebioscience.comwikiwand.com
Pardoprunox Binding Affinities (pKi) for Serotonin and Adrenergic Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
|---|---|---|
| 5-HT7 | 7.2 | wikipedia.orgsapphirebioscience.comwikiwand.com |
| Alpha-1 Adrenergic | 7.8 | wikipedia.orgsapphirebioscience.comwikiwand.com |
| Alpha-2 Adrenergic | 7.4 | wikipedia.orgsapphirebioscience.comwikiwand.com |
Intracellular Signaling Cascades Mediated by Pardoprunox Dihydrochloride (B599025)
The interaction of pardoprunox with G-protein coupled receptors (GPCRs) initiates downstream intracellular signaling events. nih.govwikipedia.org These cascades are crucial for translating receptor binding into a cellular response.
Pardoprunox demonstrates a clear influence on the adenylyl cyclase signaling pathway. As a partial agonist at dopamine D2 receptors, which are coupled to Gi proteins, pardoprunox reduces the accumulation of cyclic AMP (cAMP) that is stimulated by forskolin. caymanchem.commedkoo.comdrugbank.com Specifically, at cloned human dopamine D2 receptors, it acts as a partial agonist with an efficacy of 50% on forskolin-stimulated cAMP accumulation. medkoo.com In contrast, at cloned human 5-HT1A receptors, pardoprunox behaves as a full agonist on forskolin-induced cAMP accumulation, although with a lower potency (pEC50 = 6.3). medchemexpress.commedchemexpress.com
The activation of G-proteins is a primary step in GPCR signaling, and this can be measured directly using assays such as [(35)S]GTPgammaS binding. nih.gov In studies using human recombinant dopamine D3 receptors, pardoprunox hydrochloride was shown to act as a partial agonist, stimulating the binding of [(35)S]GTPgammaS. medchemexpress.com This partial agonism was characterized by an intrinsic activity of 67% and a pEC50 of 9.2. medchemexpress.commedchemexpress.com Furthermore, pardoprunox also demonstrated antagonistic properties in this system, as it antagonized the dopamine-induced binding of [(35)S]GTPgammaS with a pA2 value of 9.0. medchemexpress.commedchemexpress.com
Functional Activity of Pardoprunox in Intracellular Signaling Assays
| Assay | Receptor | Activity | Value | Reference |
|---|---|---|---|---|
| cAMP Accumulation | Dopamine D2 | Partial Agonist Efficacy | 50% | medkoo.com |
| 5-HT1A | Full Agonist (pEC50) | 6.3 | medchemexpress.commedchemexpress.com | |
| [(35)S]GTPgammaS Binding | Dopamine D3 | Partial Agonist (pEC50) | 9.2 | medchemexpress.commedchemexpress.com |
| Intrinsic Activity | 67% | medchemexpress.commedchemexpress.com | ||
| Antagonist (pA2) | 9.0 | medchemexpress.commedchemexpress.com |
Preclinical Pharmacological Characterization of Pardoprunox Dihydrochloride
In Vitro Studies on Cellular and Receptor Systems
In vitro research has been fundamental in elucidating the molecular interactions and cellular effects of pardoprunox (B1678466). These studies have provided a detailed understanding of its receptor binding profile, functional activity, and metabolic fate in controlled laboratory settings.
Receptor Binding Affinity and Selectivity Profiling
Pardoprunox demonstrates a high affinity for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A receptors. wikipedia.orgcaymanchem.com Radioligand binding assays have been employed to quantify this affinity, revealing a distinct selectivity profile. The compound binds with high potency to D2 and D3 receptors, showing pKi values of 8.1 and 8.6, respectively. wikipedia.org Its affinity for the 5-HT1A receptor is also high, with a reported pKi of 8.5. wikipedia.org
Notably, pardoprunox exhibits lower affinity for other receptors, including the dopamine D4 receptor (pKi = 7.8), α1-adrenergic receptor (pKi = 7.8), α2-adrenergic receptor (pKi = 7.4), and 5-HT7 receptor (pKi = 7.2). wikipedia.org This selectivity suggests a targeted mechanism of action, primarily engaging the dopaminergic and serotonergic systems. Over a broader panel of neurotransmitter receptors, pardoprunox has shown Ki values greater than 1,000 nM, indicating a high degree of selectivity for its primary targets. caymanchem.com
| Receptor | pKi |
|---|---|
| Dopamine D2 | 8.1 |
| Dopamine D3 | 8.6 |
| Serotonin 5-HT1A | 8.5 |
| Dopamine D4 | 7.8 |
| α1-Adrenergic | 7.8 |
| α2-Adrenergic | 7.4 |
| Serotonin 5-HT7 | 7.2 |
Functional Assays of Receptor Activation and Ligand Efficacy
Functional assays have been crucial in defining pardoprunox as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor. wikipedia.orgcaymanchem.com
At the dopamine D2 receptor, pardoprunox acts as a partial agonist. medchemexpress.com In studies measuring forskolin-stimulated cAMP accumulation, it demonstrated an efficacy of 50%. medchemexpress.com Further characterization revealed its ability to block the quinpirole-induced inhibition of dopamine release in rat striatal slices, with a pA2 value of 8.5. caymanchem.com For the dopamine D3 receptor, pardoprunox also behaves as a partial agonist, showing an intrinsic activity of 67% in [35S]GTPγS binding assays. medchemexpress.com It also antagonized the dopamine-induced [35S]GTPγS binding with a pA2 of 9.0. medchemexpress.com
In contrast to its effects on dopamine receptors, pardoprunox functions as a full agonist at the human 5-HT1A receptor. wikipedia.orgmedchemexpress.com However, it displays a lower potency at this receptor, with a pEC50 of 6.3 in assays measuring its effect on forskolin-induced cAMP accumulation. medchemexpress.com The EC50 values for its partial agonism at D2 and D3 receptors are 10 nM and 0.63 nM, respectively, while the EC50 for its full agonism at the 5-HT1A receptor is 501 nM. caymanchem.com
| Receptor | Functional Activity | pEC50/EC50 | Intrinsic Activity |
|---|---|---|---|
| Dopamine D2 | Partial Agonist | 8.0 / 10 nM | 50% |
| Dopamine D3 | Partial Agonist | 9.2 / 0.63 nM | 67% |
| Serotonin 5-HT1A | Full Agonist | 6.3 / 501 nM | 100% |
Investigations into Metabolic Stability in Cellular Models
The metabolic stability of a new chemical entity is a critical factor in its potential development as a therapeutic agent. In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess this parameter. srce.hrpharmaron.com These systems allow for the determination of a compound's intrinsic clearance and half-life by measuring the rate at which it is metabolized by drug-metabolizing enzymes. pharmaron.com
For pardoprunox, while specific data from cellular metabolic stability assays is not detailed in the provided search results, the general methodology involves incubating the compound with liver microsomes or hepatocytes and analyzing the decrease in the parent compound's concentration over time using techniques like LC-MS/MS. srce.hrnih.gov This allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (Clint), which are important for predicting in vivo pharmacokinetic properties. nih.gov These studies are crucial for selecting appropriate animal models for further in vivo testing by comparing metabolic rates across species. srce.hr
In Vivo Preclinical Models of Neurological Pathologies
To evaluate the therapeutic potential of pardoprunox in the context of neurological disorders, its effects have been studied in various in vivo preclinical models. These models aim to replicate key pathological features of human diseases, providing a platform to assess the compound's efficacy.
Models of Dopaminergic Lesions (e.g., 6-Hydroxydopamine-Induced Lesions)
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-characterized animal model of Parkinson's disease. nih.gov This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra pars compacta (SNpc) or the medial forebrain bundle, leading to a significant and specific loss of dopaminergic neurons in the nigrostriatal pathway. nih.govresearchgate.net This neurodegeneration mimics a core pathological hallmark of Parkinson's disease and results in quantifiable motor deficits. The 6-OHDA model has proven to be a valuable tool for predicting the efficacy of novel antiparkinsonian drugs. nih.gov
A key behavioral outcome measured in the unilateral 6-OHDA-lesioned rat model is contralateral turning behavior. The loss of dopamine on one side of the brain leads to a rotational asymmetry when the animal is challenged with a dopamine receptor agonist. The stimulation of the denervated dopamine receptors on the lesioned side causes the rat to turn in the direction contralateral to the lesion.
Studies have shown that pardoprunox induces a robust, dose-dependent contralateral turning behavior in rats with unilateral 6-OHDA-induced lesions of the SNpc. nih.govmedkoo.com This effect is a clear indicator of its ability to stimulate dopamine receptors in the dopamine-depleted striatum. The minimal effective dose (MED) for inducing this behavior has been reported to be 0.03 mg/kg when administered orally. nih.govmedkoo.com The ED50 for this effect has also been established at 0.03 mg/kg. caymanchem.comneobioscience.com This demonstrates the potent in vivo activity of pardoprunox at dopamine D2/D3 receptors. The observed turning behavior can be reversed by the D2 antagonist sulpiride, confirming the dopaminergic mechanism of this effect. nih.gov
| Animal Model | Behavioral Test | Pardoprunox Effect | Effective Dose |
|---|---|---|---|
| 6-OHDA-Lesioned Rat | Contralateral Turning | Induction of turning | MED = 0.03 mg/kg (p.o.) |
| 6-OHDA-Lesioned Rat | Contralateral Turning | Induction of turning | ED50 = 0.03 mg/kg |
Neurophysiological Assessments in Lesioned Models (e.g., Dopamine Neuronal Activity in VTA and SNc)
In preclinical models utilizing neurotoxins to induce parkinsonian-like neurodegeneration, pardoprunox has demonstrated effects consistent with its dopamine receptor partial agonism. Specifically, in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the substantia nigra pars compacta (SNc), a key area of dopamine neuron loss in Parkinson's disease, pardoprunox was shown to induce contralateral turning behavior. nih.govresearchgate.net This effect is a standard behavioral marker for dopamine receptor stimulation in this particular lesioned model. The neurotoxin 6-OHDA leads to a significant loss of dopaminergic neurons in the SNc, while having a lesser impact on the ventral tegmental area (VTA). nih.gov This differential vulnerability between the SNc and VTA is a characteristic feature of Parkinson's disease pathology that these animal models aim to replicate. frontiersin.orgbiorxiv.org Similarly, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) also causes more substantial damage to dopamine neurons in the SNc compared to the VTA. frontiersin.org
Models of Neurotoxin-Induced Parkinsonism (e.g., MPTP-Treated Primate and Rodent Models)
The efficacy of pardoprunox has been extensively evaluated in models of neurotoxin-induced parkinsonism, particularly in primates treated with MPTP, which is considered a highly relevant model for human Parkinson's disease. nih.govnih.gov
In common marmosets treated with MPTP to induce parkinsonian symptoms, pardoprunox demonstrated a dose-dependent increase in locomotor activity and a concurrent decrease in motor disability. nih.govresearchgate.net Studies have shown that pardoprunox can reverse global parkinsonism in these models. researchgate.net The improvements in motor function observed with pardoprunox were comparable to those seen with the dopamine agonist ropinirole (B1195838) and levodopa. nih.gov
Below is a table summarizing the effects of pardoprunox on motor function in MPTP-treated marmosets.
| Treatment | Effect on Locomotor Activity | Effect on Motor Disability |
| Pardoprunox | Dose-dependent increase | Dose-dependent decrease nih.govresearchgate.net |
| Ropinirole | Increase | Decrease nih.gov |
| Levodopa | Increase | Decrease nih.gov |
In rodent models, pardoprunox was observed to attenuate several drug-induced or novelty-induced hyperlocomotor behaviors. The compound was effective in reducing novelty-induced locomotor activity, (+)-amphetamine-induced hyperlocomotion, and apomorphine-induced climbing. nih.govresearchgate.net These findings suggest a modulatory role of pardoprunox on dopamine-mediated behaviors.
The following table details the effects of pardoprunox on these specific behavioral responses in rodents.
| Behavioral Test | Effect of Pardoprunox |
| Novelty-Induced Locomotor Activity | Attenuation nih.govresearchgate.net |
| (+)-Amphetamine-Induced Hyperlocomotion | Attenuation nih.govresearchgate.net |
| Apomorphine-Induced Climbing | Attenuation nih.govresearchgate.net |
Exploration of 5-HT1A Receptor-Mediated Behaviors in Preclinical Models
The full agonism of pardoprunox at the 5-HT1A receptor was also investigated in preclinical models. nih.govresearchgate.net In rodents, the administration of pardoprunox led to the induction of behaviors characteristic of 5-HT1A receptor activation, such as flat body posture and lower lip retraction. nih.govresearchgate.net These effects were successfully reversed by the 5-HT1A receptor antagonist WAY100635, confirming the involvement of this receptor in the observed behaviors. nih.govresearchgate.net
Receptor Antagonist Reversal Studies in Preclinical Models
To further elucidate the mechanism of action of pardoprunox, receptor antagonist reversal studies were conducted.
The motor improvements induced by pardoprunox in animal models of Parkinson's disease were shown to be dependent on its interaction with dopamine D2 receptors. nih.govresearchgate.net The effects of pardoprunox on locomotor activity and motor disability in MPTP-treated marmosets were reversed by the administration of the D2 antagonist sulpiride. nih.govresearchgate.net This reversal confirms that the therapeutic-like effects of pardoprunox in these models are mediated through its partial agonist activity at the dopamine D2 receptor. researchgate.net
5-HT1A Antagonist Reversal of Effects
Pardoprunox is recognized not only as a partial agonist at dopamine D2 and D3 receptors but also as a full agonist at serotonin 5-HT1A receptors. medchemexpress.comdrugbank.com Preclinical investigations have demonstrated that specific behaviors induced by pardoprunox can be reversed by the administration of a 5-HT1A receptor antagonist.
In rodent models, pardoprunox administration led to behaviors indicative of 5-HT1A receptor activation, such as flat body posture and lower lip retraction. nih.gov The selective 5-HT1A receptor antagonist, WAY100635, was effective in reversing these specific behavioral effects of pardoprunox. nih.govresearchgate.net This antagonistic action confirms that the observed behaviors are mediated through the 5-HT1A receptor pathway. nih.gov
| Pardoprunox-Induced Behavior | Reversal Agent | Effect of Reversal Agent | Animal Model |
| Flat Body Posture | WAY100635 | Reversal of posture | Rodent |
| Lower Lip Retraction | WAY100635 | Reversal of retraction | Rodent |
This table summarizes the preclinical findings on the reversal of pardoprunox-induced behaviors by a 5-HT1A antagonist.
Investigational Studies on Combination Therapies in Preclinical Models (e.g., with L-DOPA)
The potential of pardoprunox as an adjunct therapy to L-DOPA has been explored in preclinical models of Parkinson's disease, particularly in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primates, which is a well-established model for studying parkinsonian motor deficits and L-DOPA-induced dyskinesias. researchgate.net
A key study investigated the effects of co-administering pardoprunox with L-DOPA in MPTP-treated common marmosets that had been previously sensitized to express dyskinesia with L-DOPA treatment. researchgate.net The combination therapy showed promising results in both enhancing anti-parkinsonian efficacy and mitigating dyskinesias over time. researchgate.net
Initially, the combination of pardoprunox and L-DOPA produced a similar reversal of motor disability compared to L-DOPA alone. researchgate.net However, with continued treatment, the efficacy of the combination therapy was enhanced, which was attributed to the longer-lasting effect of pardoprunox compared to L-DOPA. researchgate.net Furthermore, while the initial dyskinesia levels were comparable between the combination group and the L-DOPA monotherapy group, the intensity of dyskinesia in the animals receiving the combination treatment significantly decreased as the study progressed. researchgate.net
Upon a subsequent challenge with L-DOPA alone, the animals that had previously received the combination therapy exhibited significantly less dyskinesia compared to those treated with L-DOPA alone, without a compromise in the reversal of motor disability. researchgate.net These findings suggest that pardoprunox, when used in conjunction with L-DOPA, may offer therapeutic advantages by maintaining or even enhancing motor symptom control while reducing the severity of L-DOPA-induced dyskinesias. researchgate.net
| Treatment Group | Initial Motor Disability Reversal | Long-term Motor Disability Reversal | Initial Dyskinesia | Long-term Dyskinesia |
| L-DOPA alone | Equivalent to Combination | Stable | Marked | Stable |
| Pardoprunox + L-DOPA | Equivalent to L-DOPA | Enhanced | Equivalent to L-DOPA | Significantly Diminished |
This table outlines the comparative effects of L-DOPA monotherapy versus pardoprunox and L-DOPA combination therapy in MPTP-treated marmosets.
Structure Activity Relationship Sar and Medicinal Chemistry of Pardoprunox Dihydrochloride
Chemical Scaffold Analysis and Pharmacophore Identification
The pharmacological activity of pardoprunox (B1678466) is intrinsically linked to its distinct chemical architecture, which features an arylpiperazine moiety and a benzoxazolone core. Understanding the role of each component is crucial for elucidating its mechanism of action and for the design of new, more effective derivatives.
The Pivotal Role of the Arylpiperazine Moiety
The arylpiperazine group is a well-established pharmacophore in a multitude of centrally acting drugs, and in pardoprunox, it is indispensable for its interaction with dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netekb.eg This fragment is believed to engage with a specific accessory binding site within the D3 receptor, a key factor in conferring selectivity. nih.gov The nitrogen atom within the piperazine (B1678402) ring, particularly when it carries an aryl group, is a common feature in ligands targeting these receptors. drugbank.com
Significance of the Benzoxazolone Core Structure
The benzoxazolone core of pardoprunox is another critical structural element that contributes significantly to its pharmacological properties, particularly its activity at serotonin 5-HT1A receptors. nih.gov This heterocyclic system is a recognized scaffold in the design of 5-HT1A receptor ligands. tandfonline.com The benzoxazolone ring system, with its specific arrangement of atoms, is believed to participate in key hydrogen bonding interactions within the receptor's binding pocket.
The combination of the benzoxazolone core with the arylpiperazine moiety through a linker creates a molecule with a dual-action profile. This multitarget approach is a deliberate strategy in modern drug design, aiming to address the complex neurochemical imbalances seen in various CNS disorders. mdpi.comnih.gov The benzoxazolone portion of the molecule is crucial for the full agonist activity observed at the 5-HT1A receptor. nih.gov
Rational Design Principles for Novel Derivatives and Analogues
The development of new chemical entities based on the pardoprunox scaffold is guided by established principles of medicinal chemistry, including bioisosteric replacement and multitargeting strategies. These approaches aim to optimize the pharmacological profile of the parent compound, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties.
Bioisosteric Approaches in Compound Design
Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity. rjpdft.comufrj.br This approach has been widely used in the design of analogs of various CNS-active compounds. rsc.orgnih.gov
In the context of pardoprunox, bioisosteric modifications could be applied to several parts of the molecule. For example, the benzoxazolone core could be replaced with other heterocyclic systems known to interact with 5-HT1A receptors. Similarly, the arylpiperazine moiety could be modified by introducing different substituents on the aromatic ring or by replacing the piperazine ring itself with another nitrogen-containing heterocycle. The goal of such modifications would be to fine-tune the compound's affinity and efficacy at its target receptors.
Multitargeting Strategies in Ligand Development
The multitarget or "magic shotgun" approach has gained prominence in the development of drugs for complex polyfactorial diseases like those affecting the central nervous system. mdpi.com This strategy aims to design a single molecule that can modulate multiple biological targets simultaneously, potentially offering a more comprehensive therapeutic effect and a better side-effect profile compared to single-target agents or combination therapies. mdpi.comnih.gov
Pardoprunox itself is a prime example of a multitarget ligand, with its combined activity at dopamine and serotonin receptors. drugbank.comnih.govnih.gov The development of new derivatives often focuses on further refining this multitarget profile. For instance, researchers might aim to enhance the affinity for a particular receptor subtype while maintaining or modulating the activity at others. acs.orgthieme-connect.com This can be achieved by carefully considering the structure-activity relationships of both the arylpiperazine and benzoxazolone components of the molecule. The ultimate goal is to create a ligand with an optimized balance of activities for a specific therapeutic indication. nih.gov
Synthetic Methodologies for Pardoprunox Dihydrochloride (B599025) and Related Compounds
The synthesis of pardoprunox and its analogs generally involves multi-step procedures. A common approach involves the coupling of a substituted arylpiperazine with a suitable benzoxazolone precursor. googleapis.com The synthesis of the arylpiperazine fragment can be achieved through various methods, often starting from a commercially available piperazine and an appropriate aryl halide. The benzoxazolone core is typically synthesized from a substituted aminophenol.
The final step in the synthesis of pardoprunox dihydrochloride involves the formation of the hydrochloride salt, which often improves the compound's water solubility and stability. drugbank.com The synthesis of related compounds and derivatives would follow similar strategies, with modifications to the starting materials to introduce the desired structural variations. semanticscholar.org
General Synthetic Pathways and Key Intermediates
The synthesis of Pardoprunox, known chemically as 7-(4-methyl-1-piperazinyl)benzoxazol-2(3H)-one monohydrochloride, has evolved to improve scalability and safety. google.com An early synthesis route, while having an acceptable yield, was deemed unsuitable for large-scale production due to several drawbacks. google.com These included the use of the suspected carcinogen bis-chloro-ethylamine, difficulties in processing the final intermediate, and the presence of a relatively high level of impurities in the end product. google.com
A subsequent, novel synthetic route was developed for the mesylate salt of 7-(4-methyl-1-piperazinyl)benzoxazol-2(3H)-one, which overcame these initial synthetic challenges. google.com However, the decision was later made to develop the hydrochloride salt, this compound. google.com
Further research into related compounds has explored various synthetic strategies. For instance, the synthesis of N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, a structurally similar compound, has been documented. ontosight.ai The synthesis of other N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides involved modifying a lead compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, by altering the aromatic ring on the piperazine and elongating the intermediate alkyl chain to enhance affinity for the D3 receptor. nih.gov
The synthesis of radiolabeled analogs for positron emission tomography (PET) imaging has also been a focus. The radiosynthesis of [11C]-labeled N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide derivatives was achieved through O-methylation of des-methyl precursors using [11C]methyl iodide. researchgate.net
Development of High-Purity Synthetic Routes
The initial synthesis of Pardoprunox presented challenges regarding impurities and the use of hazardous reagents, necessitating the development of cleaner and more efficient synthetic methods suitable for clinical and commercial-scale production. google.com The move towards a new synthetic route for the mesylate salt was a direct response to these issues, indicating a focus on creating a more robust and safer process. google.com While the specifics of the high-purity routes for the dihydrochloride salt are proprietary, the development of a mesylate salt route highlights the iterative process of refining synthetic pathways in pharmaceutical development to meet stringent purity and safety standards.
Influence of Structural Modifications on Receptor Agonism and Potency
Pardoprunox is characterized as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. drugbank.commedchemexpress.commedchemexpress.com Its pharmacological profile is a direct result of its specific chemical structure.
The molecule's affinity and activity at these receptors have been meticulously studied. It demonstrates potent partial agonism at the D2 receptor with a pEC50 of 8.0 and an efficacy of 50% in forskolin-stimulated cAMP accumulation. medchemexpress.commedchemexpress.com At the human recombinant dopamine D3 receptor, it acts as a partial agonist with a pEC50 of 9.2 and an intrinsic activity of 67%. medchemexpress.commedchemexpress.com In contrast, it is a full but less potent agonist at the human 5-HT1A receptor, with a pEC50 of 6.3. medchemexpress.commedchemexpress.com
Structure-activity relationship (SAR) studies on related N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have provided insights into the structural features crucial for D3 receptor affinity and selectivity. nih.gov Modifications to the N-arylpiperazine moiety and the length of the alkyl linker have been shown to significantly impact binding affinities. For example, changing the aromatic ring linked to the N-1 of the piperazine ring to a 2,3-dichlorophenyl group and extending the intermediate alkyl chain from two to four carbons improved D3 receptor binding affinity while decreasing D4 affinity. nih.gov Further replacements of the 2,3-dichlorophenyl or the 3-methoxyphenyl (B12655295) rings led to the identification of several high-affinity D3 ligands. nih.gov
These findings underscore the importance of the specific combination of the benzoxazolone core, the N-methylpiperazine group, and their relative positioning in determining the unique pharmacological profile of Pardoprunox.
Computational Chemistry and Molecular Modeling in SAR Studies
Computational methods have played a crucial role in elucidating the structure-activity relationships of Pardoprunox and related compounds, providing a molecular-level understanding of their interactions with target receptors.
Ligand-Receptor Docking and Interaction Analysis
Molecular docking studies have been employed to predict and analyze the binding of Pardoprunox to its target receptors. One study found that Pardoprunox binds to the D2/D3 receptor (PDB: 3PBL) through interactions with several amino acid residues, including ILE183, VAL107, PHE106, TYR365, PHE345, and HIS349. innovareacademics.in Specifically, a hydrogen bond is formed between the NH group of Pardoprunox and the backbone of ILE183, and another hydrogen bond occurs between its carbonyl group and the NH of HIS349. innovareacademics.in This study reported a binding affinity of -6.9 kcal/mol for Pardoprunox with this receptor. innovareacademics.in
The crystal structure of the D2 dopamine receptor in complex with the atypical antipsychotic drug risperidone (B510) has provided a template for understanding how drugs like Pardoprunox might bind. nih.gov These structural insights are critical for interpreting docking results and guiding the design of new ligands with improved affinity and selectivity. Docking studies of other N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides into the D3 receptor crystal structure have also been performed to rationalize their binding affinities and selectivities. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for Pardoprunox itself are not detailed in the provided search results, the principles of QSAR have been applied to related classes of compounds. QSAR modeling involves establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. scispace.com For dopamine receptor ligands, QSAR studies are instrumental in designing novel compounds with desired properties. researchgate.net
The development of 3D-QSAR models for dopamine D3 selective agonists has been reported, which guided the design of new molecules with improved activity and selectivity. researchgate.net These models, along with docking studies, are significant for the rational design of novel dopamine receptor ligands. researchgate.net The application of such computational tools is essential for navigating the complexities of G-protein coupled receptor (GPCR) ligand design, especially when high-resolution crystal structures are not always available. patsnap.com
Table of Receptor Binding Affinities and Potencies for Pardoprunox
| Receptor | Parameter | Value |
|---|---|---|
| Dopamine D2 | pEC50 | 8.0 medchemexpress.commedchemexpress.comselleckchem.com |
| pA2 | 8.4 medchemexpress.commedchemexpress.com | |
| Efficacy | 50% medchemexpress.commedchemexpress.com | |
| pKi | 8.1 wikipedia.org | |
| Dopamine D3 | pEC50 | 9.2 medchemexpress.commedchemexpress.comselleckchem.com |
| pA2 | 9.0 medchemexpress.commedchemexpress.com | |
| Intrinsic Activity | 67% medchemexpress.commedchemexpress.com | |
| pKi | 8.6 wikipedia.org | |
| Serotonin 5-HT1A | pEC50 | 6.3 medchemexpress.commedchemexpress.comselleckchem.com |
| Efficacy | Full Agonist medchemexpress.commedchemexpress.com | |
| pKi | 8.5 wikipedia.org | |
| Dopamine D4 | pKi | 7.8 wikipedia.org |
| α1-adrenergic | pKi | 7.8 wikipedia.org |
| α2-adrenergic | pKi | 7.4 wikipedia.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| Pardoprunox |
| This compound |
| 7-(4-methyl-1-piperazinyl)benzoxazol-2(3H)-one monohydrochloride |
| 7-(4-methyl-1-piperazinyl)benzoxazol-2(3H)-one mesylate |
| bis-chloro-ethylamine |
| N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
| [11C]-labeled N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide |
| [11C]methyl iodide |
| Risperidone |
Advanced Research Perspectives on Pardoprunox Dihydrochloride
Theoretical Implications for Neurotransmitter System Interplay
Synergistic or Modulatory Effects Between Dopaminergic and Serotonergic Systems
Pardoprunox (B1678466) is characterized by its distinct activity at both dopamine (B1211576) and serotonin (B10506) receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at the serotonin 5-HT1A receptor. drugbank.comwikipedia.orgnih.gov This dual action is believed to result in a synergistic or modulatory effect, offering a unique therapeutic profile.
The partial agonism at D2 and D3 receptors suggests that pardoprunox can modulate dopaminergic activity, acting as an agonist in states of low dopamine and an antagonist in states of high dopamine. This is complemented by its full agonism at 5-HT1A receptors. nih.gov Research suggests that the activation of 5-HT1A receptors can modulate dopamine release, potentially contributing to a more balanced and refined therapeutic effect than compounds targeting only the dopaminergic system. nih.govresearchgate.net This interaction is particularly relevant in the context of neuropsychiatric and motor disorders where both systems are implicated. nih.gov
In vivo studies have demonstrated that the effects of pardoprunox can be influenced by antagonists of both dopamine and serotonin receptors. For instance, its D2 receptor-mediated effects can be reversed by the D2 antagonist sulpiride, while its 5-HT1A receptor-mediated behaviors are blocked by the 5-HT1A antagonist WAY100635. nih.gov This provides clear evidence of the compound's engagement with both systems and underscores the potential for a complex interplay between them. The functional 5-HT1A agonist activity may also contribute to anti-dyskinetic properties, a significant advantage in the treatment of conditions like Parkinson's disease. nih.govresearchgate.net
Receptor Binding and Functional Activity of Pardoprunox
| Receptor | Binding Affinity (pKi) | Functional Activity | Intrinsic Activity (IA) / Efficacy |
|---|---|---|---|
| Dopamine D2 | 8.1 wikipedia.orgsapphirebioscience.com | Partial Agonist drugbank.comwikipedia.orgnih.gov | 50% wikipedia.orgsapphirebioscience.com |
| Dopamine D3 | 8.6 wikipedia.orgsapphirebioscience.com | Partial Agonist drugbank.comwikipedia.orgnih.gov | 67% wikipedia.orgsapphirebioscience.com |
| Dopamine D4 | 7.8 wikipedia.orgsapphirebioscience.com | Binds | Not specified |
| Serotonin 5-HT1A | 8.5 wikipedia.orgsapphirebioscience.com | Full Agonist drugbank.comwikipedia.orgnih.gov | 100% wikipedia.orgsapphirebioscience.com |
| α1-Adrenergic | 7.8 wikipedia.orgsapphirebioscience.com | Binds | Not specified |
| α2-Adrenergic | 7.4 wikipedia.orgsapphirebioscience.com | Binds | Not specified |
| Serotonin 5-HT7 | 7.2 wikipedia.orgsapphirebioscience.com | Binds | Not specified |
Understanding Biased Agonism in the Context of Multi-Receptor Ligands
The concept of biased agonism, or functional selectivity, is crucial for understanding the nuanced effects of multi-receptor ligands like pardoprunox. Biased agonism describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor, leading to distinct cellular responses. While specific studies extensively detailing biased agonism for pardoprunox are emerging, its complex receptor profile makes it a prime candidate for such investigation.
For a multi-receptor ligand, biased agonism adds another layer of complexity. Pardoprunox's partial agonism at D2 and D3 receptors, combined with full agonism at 5-HT1A receptors, inherently suggests a bias in its functional output across different receptor types. medchemexpress.commedchemexpress.com Further research is needed to determine if pardoprunox exhibits biased agonism at the D2 or D3 receptors themselves, for example, by preferentially activating G-protein signaling over β-arrestin pathways, or vice versa. Such a bias could have significant implications for its therapeutic effects and side-effect profile. The investigation of biased agonism for compounds like pardoprunox is an active area of research, with the potential to lead to the development of more refined and targeted therapies. nottingham.ac.uk
Future Directions in Chemical Biology and Drug Discovery Research
The unique properties of pardoprunox dihydrochloride (B599025) offer a valuable platform for future research in chemical biology and drug discovery.
Design of Next-Generation Multitarget Ligands Based on the Pardoprunox Scaffold
The chemical structure of pardoprunox, a substituted benzoxazolone derivative, serves as a promising scaffold for the design of new multitarget-directed ligands (MTDLs). nih.gov The development of MTDLs is a growing strategy in drug discovery, aiming to address complex diseases by modulating multiple targets simultaneously. mdpi.com This approach can offer improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. symeres.com
Medicinal chemists can utilize the pardoprunox scaffold to synthesize novel analogues with modified receptor affinity and selectivity profiles. By systematically altering different parts of the molecule, it may be possible to fine-tune the balance of activity at dopamine and serotonin receptors, or even introduce activity at other relevant targets. researchgate.net Computational methods, such as pharmacophore modeling and molecular docking, can aid in the rational design of these next-generation ligands. nih.govresearchgate.net The goal is to create compounds with optimized polypharmacology, tailored for specific therapeutic indications. nih.gov
Application of Pardoprunox Dihydrochloride as a Probe for Receptor Function Studies
Beyond its therapeutic potential, this compound is a valuable tool for basic research in chemical biology. Its well-defined pharmacology at multiple receptors makes it an excellent chemical probe to investigate the intricate functions of the dopaminergic and serotonergic systems. caymanchem.com
By using pardoprunox in in vitro and in vivo experimental models, researchers can dissect the roles of D2, D3, and 5-HT1A receptors in various physiological and pathological processes. nih.gov For example, it can be used to study the downstream signaling cascades activated by these receptors and to understand how the simultaneous modulation of these receptors affects neuronal circuitry and behavior. nih.gov The availability of a compound with a known multi-receptor profile allows for the exploration of receptor-receptor interactions and the complex crosstalk between different neurotransmitter systems, providing deeper insights into the molecular basis of brain function and disease.
Q & A
Q. What are the primary pharmacological targets of Pardoprunox dihydrochloride, and how do its agonist activities at these receptors influence experimental design?
this compound acts as a partial agonist at dopamine D2 (pEC50 = 8.0) and D3 (pEC50 = 9.2) receptors and a full agonist at serotonin 5-HT1A receptors (pEC50 = 6.3) . Its selectivity over other receptors (e.g., α1/α2 adrenergic, 5-HT7) is critical for designing receptor-specific assays. Researchers should prioritize functional assays like forskolin-induced cAMP accumulation (for D2/D3 partial agonism) and GTPγS binding (for 5-HT1A activity) to isolate receptor contributions .
Q. What in vitro assays are recommended to characterize the partial agonism of this compound at dopamine receptors?
Key assays include:
- cAMP inhibition : Measure attenuation of forskolin-stimulated cAMP in rat striatal slices (pA2 = 8.5) .
- [(35)S]GTPγS binding : Quantify partial agonism at D3 receptors (intrinsic activity = 67%; pEC50 = 9.2) .
- Antagonist studies : Use D2 antagonists (e.g., sulpiride) to reverse pardoprunox-induced effects in dopamine release assays .
Q. How should researchers formulate this compound for aqueous-based in vivo studies to minimize solvent interference?
Pardoprunox is soluble in organic solvents (e.g., DMSO: 5 mg/mL) but must be diluted in isotonic saline or PBS (pH 7.2) to ≤1% solvent concentration. Direct dissolution in PBS achieves ~5 mg/mL solubility, but aqueous solutions should be used within 24 hours to avoid degradation .
Q. What animal models are validated for studying the anti-parkinsonian effects of this compound?
- 6-OHDA-lesioned rats : Measures contralateral turning (ED50 = 0.03 mg/kg) .
- MPTP-treated marmosets : Evaluates dose-dependent improvements in locomotion (MED = 0.03 mg/kg) and motor disability .
Advanced Research Questions
Q. How can researchers reconcile the dual agonist activity of this compound when interpreting behavioral data?
The compound’s 5-HT1A-mediated behaviors (e.g., flat body posture) can confound dopamine-specific outcomes. To isolate effects:
Q. What strategies address discrepancies between in vitro receptor affinity (pKi) and in vivo efficacy (ED50)?
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Researchers should:
Q. How does the partial agonism of this compound at D2/D3 receptors influence functional outcomes compared to full agonists?
Partial agonists exhibit "functional selectivity," acting as antagonists in high-dopamine environments (e.g., amphetamine-induced hyperlocomotion) and agonists in hypodopaminergic states (e.g., Parkinson’s models). This property can be leveraged to reduce dyskinesia risk compared to full agonists like pergolide .
Q. What methodological precautions are necessary when analyzing pardoprunox’s stability in long-term storage?
Q. How can researchers optimize pardoprunox dosing regimens to balance D2/D3 agonism and 5-HT1A-mediated side effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
